Benzeneacetic acid, a-oxo-, methyl-d3 ester (9CI)

Description

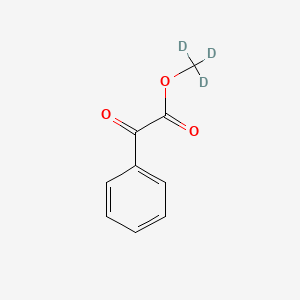

Benzeneacetic acid, α-oxo-, methyl-d3 ester (9CI) (CAS: Not explicitly provided; molecular formula: C₉H₅D₃O₃) is a deuterated derivative of α-oxo benzeneacetic acid methyl ester. The compound features a benzene ring attached to an α-keto acetic acid moiety, with a methyl-d3 ester group (–COO–CD₃). The deuterium substitution at the methyl group enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), where isotopic labeling improves signal resolution and quantification accuracy .

Key structural features:

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

trideuteriomethyl 2-oxo-2-phenylacetate |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |

InChI Key |

YLHXLHGIAMFFBU-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of benzeneacetic acid, α-oxo-, methyl-d3 ester (9CI) primarily involves esterification of the corresponding α-oxo acid (benzeneacetic acid, α-oxo-) with deuterated methanol (methanol-d3) under acid catalysis. This approach is a classical esterification reaction adapted for isotopic labeling.

- Starting material: Benzeneacetic acid, α-oxo- (also known as phenylglyoxylic acid)

- Methylating agent: Methanol-d3 (CD3OH)

- Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid

- Reaction conditions: Reflux under inert atmosphere to avoid moisture and side reactions

- Workup: Typical aqueous quenching, extraction, drying, and purification by distillation or chromatography

This method ensures incorporation of deuterium atoms specifically into the methyl ester group, maintaining the integrity of the α-oxo acid moiety.

Detailed Preparation Methodology

| Step | Procedure Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Acid Activation | Benzeneacetic acid, α-oxo- is dissolved in dry methanol-d3. | Benzeneacetic acid, α-oxo-; Methanol-d3; Acid catalyst (H2SO4) | Formation of protonated acid intermediate |

| 2. Esterification | Reflux the mixture under inert atmosphere (N2 or Ar) for several hours (typically 4–8 h). | Reflux at ~65°C; Inert atmosphere | Conversion to methyl-d3 ester |

| 3. Neutralization | Cool the reaction mixture and neutralize excess acid with sodium bicarbonate or similar base. | NaHCO3 solution | Quenching of acid catalyst |

| 4. Extraction | Extract the ester into organic solvent (e.g., ethyl acetate). | Ethyl acetate; Water washes | Separation of organic phase |

| 5. Drying and Purification | Dry organic layer over anhydrous sodium sulfate, filter, and purify by distillation or chromatography. | Na2SO4; Silica gel chromatography or vacuum distillation | Pure benzeneacetic acid, α-oxo-, methyl-d3 ester |

Alternative Synthetic Routes

While the direct esterification method is the most straightforward, alternative synthetic routes have been reported in related literature for similar α-oxo esters, which may be adapted for the deuterated methyl ester:

Condensation of Phenylglyoxal with Methanol-d3: Phenylglyoxal can be reacted with methanol-d3 under acid catalysis to form the methyl-d3 ester of benzeneacetic acid, α-oxo- via nucleophilic addition and subsequent esterification.

Use of Acid Chloride Intermediate: Conversion of benzeneacetic acid, α-oxo- to the corresponding acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with methanol-d3 to yield the methyl-d3 ester. This method can offer higher yields and purity but requires careful control of reaction conditions.

Mechanistic Insights

The esterification mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, increasing electrophilicity of the carbonyl carbon. The nucleophilic attack by methanol-d3 leads to the tetrahedral intermediate, which upon proton transfer and elimination of water forms the methyl-d3 ester.

The use of methanol-d3 ensures that the methyl group attached to the ester oxygen contains deuterium atoms, which is critical for isotopic labeling applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | Benzeneacetic acid, α-oxo- | Methanol-d3, Acid catalyst (H2SO4) | Reflux, inert atmosphere | Simple, direct labeling | Requires careful moisture control |

| Acid Chloride Route | Benzeneacetic acid, α-oxo- | SOCl2, Methanol-d3 | Low temperature, inert atmosphere | Higher purity, faster reaction | Use of hazardous reagents |

| Phenylglyoxal Condensation | Phenylglyoxal | Methanol-d3, Acid catalyst | Mild heating | Alternative route | Less common, may require purification |

Research Findings and Practical Considerations

Yield and Purity: Reported yields for methyl esterification reactions of α-oxo acids typically range from 70% to 90%, depending on reaction time, catalyst concentration, and purification methods.

Isotopic Incorporation: Using methanol-d3 ensures >95% deuterium incorporation in the methyl ester group, verified by NMR spectroscopy.

Catalyst Choice: Sulfuric acid is commonly used, but p-toluenesulfonic acid offers milder conditions and easier removal.

Safety: Handling of acid chlorides and strong acids requires appropriate safety precautions, including use of fume hoods and personal protective equipment.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, α-oxo-, methyl-d3 ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoylformic acid.

Reduction: It can be reduced to form benzyl alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.

Major Products

Oxidation: Benzoylformic acid.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzeneacetic acid derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Benzeneacetic acid derivatives are pivotal in synthetic organic chemistry due to their versatility and ability to undergo various chemical transformations. The compound can be synthesized through several methods, including:

- Esterification Reactions: Reacting benzeneacetic acid with an alcohol under acidic conditions.

- Deuteration Processes: Introducing deuterium into the compound for tracing studies in metabolic pathways.

Synthesis Table:

| Synthesis Method | Description |

|---|---|

| Esterification | Reaction of benzeneacetic acid with alcohols |

| Deuteration | Incorporation of deuterium for metabolic tracing |

Biological Applications

The biological activities of benzeneacetic acid derivatives have been widely studied, particularly regarding their pharmacokinetics and interactions with biological systems. The deuterated nature of methyl-d3 ester allows for specific applications in research settings where tracing metabolic pathways is essential.

Case Study: Metabolic Tracing

A study involving the metabolic pathways of benzeneacetic acid derivatives demonstrated their utility in understanding drug metabolism and pharmacodynamics. The use of deuterated compounds aids in distinguishing between endogenous and exogenous sources of metabolites.

The compound's aromatic properties and functional groups make it suitable for various industrial applications, including:

- Flavoring Agents: Used in food chemistry for flavor enhancement.

- Fragrance Production: Employed in the formulation of perfumes due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, α-oxo-, methyl-d3 ester involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atom acts as a non-radioactive tracer, allowing researchers to track the compound’s transformation and interaction with enzymes and other biomolecules. The deuterium substitution also affects the compound’s vibrational frequencies, which can be studied using spectroscopic techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Comparison of Key Structural Features

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Applications |

|---|---|---|---|---|

| Benzeneacetic acid, α-oxo-, methyl-d3 ester (9CI) | C₉H₅D₃O₃ | ~181.17* | α-Keto group, deuterated methyl ester | Isotopic tracer; analytical standards |

| Benzeneacetic acid, α-oxo-, methyl ester | C₉H₈O₃ | 164.16 | α-Keto group, methyl ester | Organic synthesis; intermediate |

| Benzeneacetic acid, methyl ester (9CI) | C₉H₁₀O₂ | 150.18 | Simple methyl ester (no α-keto group) | Fragrance precursor; plasticizers |

| Benzeneacetic acid, ethyl ester (9CI) | C₁₀H₁₂O₂ | 164.20 | Ethyl ester | Solvent; flavoring agent |

| Benzeneacetic acid, phenethyl ester (9CI) | C₁₆H₁₆O₂ | 240.30 | Phenethyl ester | Perfumery; bioactive compound carrier |

*Molecular weight calculated by substituting three hydrogen atoms in the methyl group with deuterium.

Key Observations:

- Deuterated vs. Non-Deuterated Analogs: The methyl-d3 ester exhibits a ~3.3% higher molecular weight than its non-deuterated counterpart (C₉H₈O₃), influencing chromatographic retention times and mass spectral fragmentation patterns .

- α-Keto Group Impact: The α-oxo derivatives (e.g., C₉H₈O₃) are more reactive in ketone-specific reactions (e.g., condensation with amines) compared to non-oxygenated esters like C₉H₁₀O₂ .

- Ester Chain Length : Longer ester groups (e.g., phenethyl) increase hydrophobicity, making them suitable for lipid-soluble applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Methyl-d3 Ester (C₉H₅D₃O₃) | Methyl Ester (C₉H₈O₃) | Ethyl Ester (C₁₀H₁₂O₂) | Phenethyl Ester (C₁₆H₁₆O₂) |

|---|---|---|---|---|

| Boiling Point (°C) | ~205–210* | 198–202 | 215–220 | 320–325 |

| Solubility in Water | Low | Low | Very low | Insoluble |

| LogP (Octanol-Water) | 1.8–2.0 | 1.5–1.7 | 2.2–2.5 | 3.5–4.0 |

| Stability | High (deuterium inertia) | Moderate | Moderate | High |

*Estimated based on isotopic substitution effects .

Key Findings:

- Deuterium Effects: The methyl-d3 ester’s higher mass reduces volatility slightly compared to the non-deuterated form, making it less prone to evaporation in analytical workflows .

- LogP Trends : Longer ester chains (e.g., phenethyl) increase lipophilicity, aligning with their use in hydrophobic matrices .

Research Trends and Gaps

- Synthetic Methodology: Limited data exist on large-scale deuterated ester production; advances in catalytic deuteration could address this .

Biological Activity

Benzeneacetic acid, α-oxo-, methyl-d3 ester (9CI), also known as methyl 2-phenylacetate, is a deuterated derivative of benzeneacetic acid. Its molecular formula is C₉H₉D₃O₂, and it has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, metabolic pathways, and applications in research.

- Chemical Formula: C₉H₉D₃O₂

- Molecular Weight: Approximately 151.2 g/mol

- Functional Groups: Methyl ester and phenylacetate structure

Antimicrobial Properties

Research indicates that benzeneacetic acid derivatives exhibit antimicrobial effects against various bacterial strains. For instance:

- Study Findings: Some studies suggest that these compounds can inhibit the growth of certain bacteria, making them candidates for further exploration in antimicrobial drug development.

Enzymatic Hydrolysis

The hydrolysis of methyl esters, including benzeneacetic acid derivatives, has been studied extensively. It has been shown that:

- Microbial Hydrolysis: Bacteria such as Acetobacterium woodii and Eubacterium limosum can degrade methyl esters to their corresponding carboxylates and methanol under anaerobic conditions .

- Enzymatic Activity: Experiments involving crude extracts from orange peel demonstrated the regiospecificity of enzyme catalysis in the hydrolysis of methyl esters .

Metabolic Pathways

The metabolism of benzeneacetic acid derivatives is crucial for understanding their biological activity. The compound undergoes various metabolic transformations:

- Absorption and Distribution: Studies indicate that similar compounds are readily absorbed through physiological routes and distributed throughout the body, particularly in lipid-rich tissues .

- Metabolism: The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of phenolic metabolites .

Comparative Analysis with Similar Compounds

The following table compares benzeneacetic acid, α-oxo-, methyl-d3 ester (9CI) with related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzeneacetic Acid | C₉H₁₀O₂ | Parent compound; no deuterium substitution |

| Methyl 2-phenylacetate | C₉H₁₀O₂ | Non-deuterated version; widely used in flavoring |

| Phenylacetaldehyde | C₈H₈O | Contains an aldehyde group instead of an ester |

| Benzyl Acetate | C₉H₁₀O₂ | Similar ester structure but with a benzyl group |

Case Studies and Research Findings

- Antimicrobial Activity Case Study:

- Metabolic Pathway Exploration:

Q & A

Q. Methodological Focus

- Chromatographic separation : Use UPLC with a C18 column (1.7 µm particles) to resolve isotopic variants. Adjust mobile phase (e.g., 0.1% formic acid in acetonitrile) to minimize co-elution .

- Mass spectral differentiation :

How can researchers resolve contradictory data on the compound’s role in modulating p53-dependent pathways?

Data Contradiction Analysis

Evidence suggests benzeneacetic acid derivatives inhibit epithelial-mesenchymal transition (EMT) via p53 stabilization . However, conflicting results may arise due to:

- Cell-specific variability : Test multiple cell lines (e.g., HBE, A549) with confirmed p53 status (wild-type vs. mutant).

- Dosage effects : Perform dose-response assays (0.1–100 µM) to identify non-linear effects.

- Mechanistic validation :

What strategies ensure accurate quantification of Benzeneacetic acid, α-oxo-, methyl-d3 ester in environmental or biological samples?

Q. Advanced Analytical Focus

- Internal standards : Use a stable isotope-labeled analog (e.g., ¹³C-labeled) to correct for matrix effects in LC-MS.

- Sample preparation :

- Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for biological fluids.

- Derivatization (e.g., with BSTFA) for GC-MS analysis to enhance volatility .

- Calibration curves : Prepare in matching matrices (e.g., plasma, soil extracts) to account for ion suppression/enhancement .

How does the compound’s deuterated form impact its interaction with cytochrome P450 enzymes?

Q. Mechanistic Research Focus

- In vitro assays :

- Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to assess metabolism.

- Measure metabolite formation (e.g., α-oxo-benzeneacetic acid) via LC-MS.

- KIE quantification : Compare Vₘₐₓ and Kₘ for deuterated vs. non-deuterated forms. A reduced Vₘₐₓ indicates significant isotope effects .

What are the implications of isotopic scrambling in long-term stability studies of the methyl-d3 ester?

Q. Data Reliability Focus

- Stress testing :

- Expose the compound to light, heat (40–60°C), and humidity for 4–12 weeks.

- Monitor deuterium loss via ¹H NMR or MS.

- Mitigation strategies :

- Store in amber vials at -20°C under argon.

- Avoid protic solvents (e.g., water, ethanol) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.